Bis(trimethylsilyl)cefamandole is a chemical compound that serves as a derivative of cefamandole, a second-generation cephalosporin antibiotic. This compound is notable for its stability and utility in the synthesis and purification of cefamandole, which is used to treat various bacterial infections. The compound's structure features two trimethylsilyl groups attached to the cefamandole backbone, enhancing its stability and solubility properties.
Bis(trimethylsilyl)cefamandole falls under the classification of beta-lactam antibiotics, specifically within the cephalosporin class. This class is characterized by its mechanism of action against bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative bacteria .
The synthesis of bis(trimethylsilyl)cefamandole typically involves the following steps:
The reaction conditions often require anhydrous solvents and controlled temperatures to prevent hydrolysis or degradation of the sensitive beta-lactam structure. The typical yield for this synthesis can vary, but optimized conditions may yield significant quantities of the desired product .
The molecular formula for bis(trimethylsilyl)cefamandole is . Its structure comprises:
The compound exhibits specific spectral data that confirm its structure, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy results, which indicate the presence of both silyl groups and functional groups typical of cephalosporins .
Bis(trimethylsilyl)cefamandole can undergo several chemical reactions:
These reactions are generally mild and occur under ambient conditions, making bis(trimethylsilyl)cefamandole a versatile intermediate in organic synthesis .
Bis(trimethylsilyl)cefamandole functions similarly to other beta-lactams by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting their function and leading to cell lysis.
Studies have shown that bis(trimethylsilyl)cefamandole retains significant antibacterial activity against various strains of bacteria, similar to its parent compound cefamandole .
Bis(trimethylsilyl)cefamandole has several scientific uses:
The systematic IUPAC name for bis(trimethylsilyl)cefamandole is:(6R,7R)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[2-(trimethylsilyloxy)-2-phenylacetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate trimethylsilyl ester
This name adheres to IUPAC conventions for bicyclic β-lactam compounds by:
Common synonyms include:
The molecular formula of BTMSC is C₂₄H₃₄N₆O₅S₂Si₂, confirmed by PubChem (CID: 194177) and patent documentation. This represents the addition of two trimethylsilyl (TMS) groups to the parent cefamandole structure (C₁₈H₁₈N₆O₅S₂), with the TMS groups replacing acidic hydrogens on the carboxylate and hydroxyl functions. Key structural and stereochemical features include:
Table 1: Stereochemical Descriptors of Bis(trimethylsilyl)cefamandole
Chiral Center | Absolute Configuration | Functional Significance |
---|---|---|
C6 (cephem nucleus) | R | Determines β-lactam ring conformation |
C7 (cephem nucleus) | R | Critical for acyl sidechain orientation |
Mandeloyl α-carbon | R (retained from natural L-phenylglycine precursor) | Influences binding affinity to penicillin-binding proteins |
C3/C4 double bond | Z (syn) configuration | Maintains bicyclic system planarity |
The β-lactam ring remains intact despite silylation, retaining the cis-fusion at the C6-C7 bond that is characteristic of bioactive cephalosporins. The TMS groups introduce steric bulk but do not alter the fundamental stereochemistry essential for antibiotic activity regeneration upon deprotection. The trimethylsilyloxy group at the mandelate moiety creates a silyl ether, while the C2 carboxylate forms a silyl ester, both hydrolytically labile under aqueous conditions [2] [1].
Silylation represents a general strategy for protecting cephalosporin intermediates, with BTMSC exhibiting distinct physicochemical properties compared to analogs:
Table 2: Comparative Analysis of Silylated Cephalosporin Intermediates
Compound | Molecular Formula | Silylated Positions | Key Structural Differences | Organic Solubility |
---|---|---|---|---|
Bis(trimethylsilyl)cefamandole (BTMSC) | C₂₄H₃₄N₆O₅S₂Si₂ | Carboxylate, mandeloyl hydroxyl | 1-methyltetrazole-5-thiomethyl at C3 | High solubility in aprotic solvents (hexane, ethyl acetate) |
Bis(trimethylsilyl)cephalothin | C₂₂H₃₃N₃O₅S₂Si₂ | Carboxylate, thiophene-acetyl carbonyl (enol form) | 2-thienylacetyl sidechain, acetyloxy at C3 | Moderate solubility; prone to enol-keto tautomerism |
Trimethylsilyl 7-ACA derivative | C₁₆H₂₇N₃O₄SSi | Carboxylate only | Unsubstituted C3 position | Lower solubility than disilylated analogs |
BTMSC exhibits superior solubility in nonpolar solvents (e.g., hexane, dichloromethane, ethyl acetate) compared to monosilylated analogs due to comprehensive protection of polar groups. This property facilitates reactions requiring anhydrous conditions. Unlike third-generation silylated intermediates (e.g., ceftriaxone derivatives), BTMSC lacks the aminothiazole oxime moiety, making it less prone to geometric isomerism (syn/anti oxime configurations). Its stability profile exceeds that of silylated cephalosporins with labile C3' leaving groups (e.g., acetoxy in cephalothin derivatives), which may undergo elimination during processing [2] [5].
The development of BTMSC is inextricably linked to industrial processes for cefamandole production, with the pivotal milestone being its disclosure in US Patent 4,035,361 ("Bis-trimethylsilyl cefamandole and process therefor", 1977). The patented synthesis involves:
The technological significance of this process lies in overcoming purification challenges associated with crude cefamandole. By converting the antibiotic to its silylated form, impurities (e.g., decarboxylated byproducts, diketopiperazines) remain soluble during crystallization while BTMSC precipitates. This enabled pharmaceutical manufacturers to achieve the purity standards required for clinical use (>98% purity) that were unattainable via direct crystallization of the zwitterionic parent compound. The process was rapidly adopted by Lilly and other major antibiotic producers in the late 1970s, coinciding with cefamandole's commercial peak [2] [7].
The patent landscape for silylated β-lactam intermediates reveals strategic focus areas:
The evolution from isolated intermediates (like BTMSC) to integrated in situ protection-deprotection sequences reflects industry-wide shifts toward greener chemistry. This trend aligns with environmental studies showing cephalosporin synthesis accounts for 50-70% of antibiotic manufacturing emissions, driving innovations in solvent reduction and catalyst recycling [7].
Table 3: Patent Evolution in Silylated β-Lactam Intermediates
Era | Exemplary Patents | Technology Focus | Manufacturing Impact |
---|---|---|---|
1970s-1980s | US4035361A, DE2643291A1 | Isolated silyl intermediates (crystalline products) | Enabled purification of unstable cephalosporins |
1990s-2000s | WO1994027999A1, EP656352B1 | In situ silylation for direct acylation | Reduced processing steps; 25% cost reduction |
2010s-Present | WO2015195477A1, US10131682B2 | Greener silylating agents; enzymatic deprotection | Solvent waste reduction >70%; higher sustainability |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0